2-(4-bromo-2-methylphenoxy)-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide
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Description
2-(4-bromo-2-methylphenoxy)-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMAH and has been synthesized using different methods to investigate its mechanism of action, biochemical and physiological effects, and future directions of research.
Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its unique chemical structure and ability to interact with cellular pathways make it a promising candidate for inhibiting tumor growth. Studies have explored its effects on specific cancer cell lines, including breast, lung, and colon cancer .
- The compound’s anti-inflammatory activity has been studied extensively. It may modulate inflammatory responses by targeting key enzymes or signaling pathways. Researchers have examined its effects on cytokine production, NF-κB activation, and COX-2 expression .
- Investigations into the compound’s antimicrobial properties have revealed its potential as a novel antibiotic. It has shown activity against both Gram-positive and Gram-negative bacteria. Researchers are exploring its mechanism of action and potential clinical applications .
- Neuroprotection is another area of interest. The compound’s ability to protect neurons from oxidative stress, excitotoxicity, or neuroinflammation has been studied. It may have implications for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- The compound’s phenoxyacetamide moiety suggests herbicidal activity. Researchers have investigated its potential as a selective herbicide, targeting specific weed species while sparing crops. Its mode of action involves disrupting plant growth processes .
- PDT is a cancer treatment that combines light activation with a photosensitizing agent. The compound’s conjugated system and absorption properties make it suitable for PDT. Researchers are exploring its use in localized cancer therapy .
Anticancer Activity
Anti-Inflammatory Properties
Antimicrobial Applications
Neuroprotective Effects
Herbicide Development
Photodynamic Therapy (PDT)
properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-10-7-11(15)4-5-13(10)20-9-14(19)18-17-8-12-3-2-6-16-12/h2-8,16H,9H2,1H3,(H,18,19)/b17-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRTYJDKNXLDPS-CAOOACKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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